![molecular formula C22H20N2O3 B268387 3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as MMB or MMB-FUBINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC found in cannabis. The purpose of
Wirkmechanismus
MMB-FUBINACA acts on the cannabinoid receptors, CB1 and CB2, in the body. These receptors are part of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, mood, and memory. MMB-FUBINACA binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in the various physiological effects observed in studies.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound has potent analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, MMB-FUBINACA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MMB-FUBINACA has several advantages for lab experiments. The compound has potent cannabinoid receptor activity, making it a valuable tool for studying the endocannabinoid system. It also has a long half-life, allowing for prolonged exposure in experiments. However, MMB-FUBINACA has several limitations. The compound is highly potent and can be toxic at high doses, making it difficult to work with. Additionally, the synthesis process is complex and requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of MMB-FUBINACA. One potential direction is the development of MMB-FUBINACA-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is the study of the compound's effects on the immune system, as there is evidence to suggest that cannabinoids may have immunomodulatory effects. Additionally, further research is needed to fully understand the mechanism of action of MMB-FUBINACA and its potential therapeutic applications.
Conclusion:
In conclusion, MMB-FUBINACA is a valuable tool for studying the endocannabinoid system and has several potential therapeutic applications. The compound's potent cannabinoid receptor activity, analgesic, anti-inflammatory, and anti-convulsant properties make it a promising candidate for the treatment of various neurological disorders. However, the compound's high potency and toxicity at high doses make it difficult to work with, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of MMB-FUBINACA involves several steps, including the reaction of N-methyl-N-phenylbenzamide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a fluorinated cannabinoid core to yield the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MMB-FUBINACA has been extensively studied in the field of scientific research. The compound has been shown to have potent cannabinoid receptor activity, making it a valuable tool for studying the endocannabinoid system. Studies have also demonstrated that MMB-FUBINACA has analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
Produktname |
3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide |
---|---|
Molekularformel |
C22H20N2O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-24(19-9-4-3-5-10-19)22(26)17-7-6-8-18(15-17)23-21(25)16-11-13-20(27-2)14-12-16/h3-15H,1-2H3,(H,23,25) |
InChI-Schlüssel |
XUDDDMVEJOIHJL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.